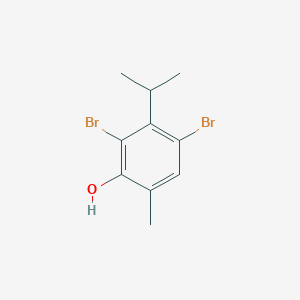

2,4-Dibromo-3-isopropyl-6-methylbenzenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dibromo-3-isopropyl-6-methylbenzenol is a useful research compound. Its molecular formula is C10H12Br2O and its molecular weight is 308.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Modeling and Antiviral Activity

Research into positional isomerism of alcohol-based drugs against SARS-CoV-2 has highlighted the potential antiviral activity of compounds structurally related to 2,4-Dibromo-3-isopropyl-6-methylbenzenol. A study conducted by Palsaniya et al. (2021) explored the efficacy of hydroxy-based drugs, including those with similar structural features, against SARS-CoV-2 protease. The findings indicated that certain isomers could have binding affinities indicative of potential as COVID-19 inhibitors, pointing towards the relevance of such compounds in antiviral drug development (Palsaniya et al., 2021).

Organic Synthesis and Chemical Transformations

Compounds akin to this compound are crucial intermediates in organic synthesis. Diemer, Leroux, and Colobert (2011) reported on efficient methods for accessing synthetically valuable dibromobenzenes, highlighting their importance as precursors in various organic transformations, including the formation of benzynes. This underscores the utility of such dibrominated compounds in facilitating complex synthetic pathways (Diemer, Leroux, & Colobert, 2011).

Radical-Scavenging Activity

The exploration of marine-derived compounds has unveiled the radical-scavenging potential of highly brominated mono- and bis-phenols. Duan, Li, and Wang (2007) isolated new compounds from the marine red alga Symphyocladia latiuscula, demonstrating potent DPPH radical-scavenging activity. These findings suggest that structurally similar compounds, such as this compound, could possess antioxidant properties beneficial for pharmaceutical applications (Duan, Li, & Wang, 2007).

Environmental and Corrosion Studies

Research on benzene derivatives has extended into the field of environmental science and corrosion inhibition. Verma, Quraishi, and Singh (2015) investigated the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives on mild steel, revealing high efficiency in preventing corrosion. This illustrates the potential of structurally similar compounds in contributing to the development of green corrosion inhibitors, showcasing their significance beyond purely organic or medicinal chemistry (Verma, Quraishi, & Singh, 2015).

Safety and Hazards

2,4-Dibromo-3-isopropyl-6-methylbenzenol is classified as an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Properties

IUPAC Name |

2,4-dibromo-6-methyl-3-propan-2-ylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-5(2)8-7(11)4-6(3)10(13)9(8)12/h4-5,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTABDMPJXRYJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)Br)C(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377339 |

Source

|

| Record name | 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70454-10-3 |

Source

|

| Record name | 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.